molecular formula C7H10N2O2 B015672 ethyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-78-4

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B015672
CAS No.: 85290-78-4
M. Wt: 154.17 g/mol
InChI Key: HHYVTIKYZUMDIL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. Pyrazole derivatives, including this compound, are known for their diverse biological activities and are used as building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including:

  • Condensation Reactions : It can react with aldehydes and ketones to form pyrazole derivatives, which are valuable in pharmaceuticals.
  • Substitution Reactions : The presence of the carboxylate group makes it a good candidate for nucleophilic substitutions, facilitating the synthesis of novel compounds.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research suggests that certain pyrazole derivatives can inhibit inflammatory pathways, which may lead to the development of anti-inflammatory drugs .

Case Study: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring significantly enhanced antibacterial activity against strains like E. coli and S. aureus .

Material Science Applications

In material science, this compound is used in:

  • Polymer Chemistry : It serves as a building block for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's chemical structure allows it to be incorporated into formulations for coatings that require resistance to corrosion and environmental degradation.

Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in complex mixtures. The mobile phase typically consists of acetonitrile and water, with adjustments made depending on the specific analytical requirements .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carboxylic acid
  • Ethyl 1H-pyrazole-4-carboxylate
  • 3-Methyl-1H-pyrazole-5-carboxylate

Comparison: Ethyl 3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in certain synthetic applications where ester functionality is desired .

Biological Activity

Ethyl 3-methyl-1H-pyrazole-4-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EMPC has the molecular formula C_7H_10N_2O_2 and a molecular weight of approximately 154.17 g/mol. It features a five-membered pyrazole ring with a carboxylate functional group, which enhances its reactivity and biological activity. The structure can be represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

1. Anti-inflammatory Properties

Research indicates that EMPC exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. A study demonstrated that derivatives of EMPC showed significant inhibition of COX-2 with selectivity indices suggesting minimal gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen and celecoxib .

Table 1: COX Inhibition Activity of EMPC Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
EMPC20603
Celecoxib10909

2. Antimicrobial Activity

EMPC has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Potential

The anticancer properties of EMPC have been highlighted in several studies where it demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays indicated that EMPC could induce apoptosis in these cells by activating caspase pathways, which are crucial for programmed cell death .

Case Study: Apoptosis Induction in Cancer Cells

In a study involving MDA-MB-231 cells, treatment with EMPC resulted in:

  • Increased caspase-3 activity (up to 1.5 times at 10 µM).
  • Significant morphological changes indicative of apoptosis.
  • Cell cycle arrest at the G0/G1 phase at concentrations as low as 2.5 µM .

The biological activity of EMPC is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : EMPC can inhibit the activity of enzymes involved in inflammatory pathways by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Modulation : The compound may also modulate receptor activity related to pain and inflammation, contributing to its analgesic properties .

Research Applications

EMPC serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its versatility extends to applications in:

  • Drug Development : Investigated for potential therapeutic agents targeting inflammation and cancer.
  • Agrochemicals : Utilized in the formulation of fungicides and herbicides due to its biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-methyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Condensation : Reacting ethyl acetoacetate with hydrazine derivatives to form a pyrazole ring. For example, cyclocondensation using DMF-DMA and phenylhydrazine yields intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the carboxylic acid .
  • Esterification : Introducing the ethyl ester group via reaction with ethanol under acidic or catalytic conditions .
  • Purification : Silica gel chromatography or recrystallization is often employed to isolate the product .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash thoroughly with water .

Q. Which spectroscopic techniques are used for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ester group integrity (e.g., δ ~4.3 ppm for ethyl -OCH2_2CH3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} indicate carbonyl groups from the ester moiety .

Advanced Research Questions

Q. How can click chemistry modify the pyrazole ring for targeted applications?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for functionalization:

  • Reagents : Ethyl azido-pyrazole derivatives react with terminal alkynes (e.g., hex-1-yne) using CuSO4_4/sodium ascorbate at 50°C .
  • Applications : Triazole-pyrazole hybrids enhance biological activity (e.g., antimicrobial or anti-inflammatory properties) .

Q. What computational methods optimize synthesis and reaction pathways?

  • Density Functional Theory (DFT) : Predicts transition states and intermediates in cyclization steps, reducing trial-and-error experimentation .
  • Reaction Path Search Algorithms : Quantum chemical calculations identify energetically favorable pathways, as demonstrated in ICReDD’s workflow for reaction design .

Q. How do substituent variations influence pharmacological activity?

  • Methyl vs. Trifluoromethyl Groups : Substituting methyl with trifluoromethyl increases lipophilicity, enhancing BBB penetration in CNS drug candidates .
  • Ester vs. Carboxylic Acid : The ethyl ester improves bioavailability, while hydrolysis to the acid form increases target binding in enzyme inhibition assays .

Q. What strategies resolve low yields in cyclization steps?

  • Catalyst Optimization : Ruthenium or copper catalysts improve regioselectivity in pyrazole formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) enhance reaction rates and yields .

Q. How do DFT and experimental data correlate in spectral analysis?

  • Vibrational Frequencies : DFT-calculated IR spectra match experimental data for carbonyl and C-N stretches, validating computational models .
  • Chemical Shifts : 1^1H NMR chemical shifts computed via DFT align with observed values (e.g., pyrazole ring protons at δ 7.8–8.5 ppm) .

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVTIKYZUMDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005779
Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-78-4
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester
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Record name 85290-78-4
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Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Record name ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (8.0 mL, 63 mmol) and dimethylformamide-dimethylacetal (8.3 mL, 63 mmol) is heated to reflux for 1 hour. The reaction mixture is cooled to room temperature and diluted with EtOH (70 mL). Hydrazine hydrate (3.0 mL, 63 mmol) is then added and the reaction is heated at 80° C. for 2 hours. The resultant solution is cooled to room temperature and concentrated in vacuo to afford crude 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester which is used without further purification.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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